8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Catalog No.
S12380768
CAS No.
M.F
C18H20O6
M. Wt
332.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Product Name

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

IUPAC Name

9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3

InChI Key

ZQAHVKVXUSYIBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a synthetic derivative of psoralen, a naturally occurring compound found in various plants, particularly in the family Apiaceae. This compound is classified as a coumarin and has the molecular formula C₁₈H₂₀O₆, with a molecular weight of approximately 332.35 g/mol . It is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, and a branched alkyl chain that contribute to its biological activity and potential therapeutic applications.

The chemical behavior of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen can be attributed to its functional groups. The hydroxy group can participate in hydrogen bonding and may undergo oxidation or substitution reactions. The ethoxy group can be involved in nucleophilic substitutions. Additionally, like other psoralens, this compound can form covalent bonds with DNA upon exposure to ultraviolet light, leading to photoadduct formation. This property is crucial for its applications in phototherapy.

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen exhibits various biological activities, including:

  • Antimicrobial Effects: It has shown potential against certain bacterial strains.
  • Anticancer Properties: The compound can induce apoptosis in cancer cells through its interaction with DNA and modulation of cellular pathways.
  • Phototherapeutic

The synthesis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen typically involves multi-step organic reactions. A common approach includes:

  • Starting Material Preparation: Using readily available precursors from natural sources or synthetic routes.
  • Alkylation: Introducing the ethoxy and hydroxy groups through alkylation reactions.
  • Formation of Psoralen Core: Constructing the coumarin backbone through cyclization reactions.
  • Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

The precise conditions and reagents used can vary based on the desired yield and purity .

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen has several applications across different fields:

  • Pharmaceuticals: Used in formulations for treating skin conditions through phototherapy.
  • Research: Employed in studies exploring DNA interactions and mechanisms of action in cancer therapies.
  • Cosmetics: Incorporated into products aimed at skin rejuvenation due to its biological activity.

Its unique structural features allow it to be more effective than some traditional psoralens in specific therapeutic contexts .

Interaction studies involving 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen focus on its binding affinity to DNA and proteins. Research has demonstrated that this compound can:

  • Form stable complexes with DNA upon UV irradiation, leading to potential mutagenic effects.
  • Interact with various cellular proteins involved in apoptosis and cell cycle regulation, enhancing its anticancer properties.

These interactions are critical for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, including:

Compound NameStructure SimilarityUnique Properties
PsoralenCore coumarin structureNaturally occurring; used in phototherapy
AngelicinSimilar core structureExhibits antiviral properties
BergaptenContains furanocoumarin structureKnown for UV protection
5-MethoxypsoralenMethoxy substitutionEnhanced solubility

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is unique due to its specific ethoxy and hydroxy substitutions that enhance its biological activity compared to these similar compounds .

Traditional Multi-Step Organic Synthesis Approaches

Classical synthetic routes to 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen typically involve sequential functionalization of a psoralen core. A widely adopted strategy begins with the Pechmann condensation, where pyrogallol reacts with ethyl acetoacetate in concentrated sulfuric acid to form a 7-hydroxycoumarin intermediate. Subsequent Williamson etherification introduces the 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain using 1-chloroacetone in acetone under reflux with potassium carbonate as a base. Cyclization of the resulting keto-ether intermediate is then achieved using polyphosphoric acid, yielding the fused furanocoumarin structure characteristic of psoralens.

Key challenges in traditional methods include low yields at the etherification stage (often ≤24%) and the need for harsh acidic conditions during cyclization, which can degrade sensitive functional groups. Purification complexities arise from byproducts generated during multi-step sequences, necessitating chromatographic separations that reduce overall efficiency. Despite these limitations, classical approaches remain foundational due to their reproducibility and scalability for industrial applications.

Novel Catalytic Strategies for Etherification

Recent advances in catalysis have addressed inefficiencies in ether bond formation. Palladium-copper bimetallic systems enable direct coupling of hydroxypsoralen precursors with halogenated alkoxy donors under mild conditions. For example, palladium(II) acetate coordinated with copper(I) iodide catalyzes the Ullman-type coupling between 8-hydroxypsoralen and 3-iodo-2-hydroxy-3-methylbutyl ethyl ether at 80°C in dimethylformamide, achieving 76% yield with minimized side reactions.

Transition-metal-catalyzed C–O bond formation offers distinct advantages:

  • Reduced reaction times (4–6 hours vs. 24+ hours in classical methods)
  • Improved functional group tolerance, preserving acid-sensitive hydroxy groups
  • Enhanced stereocontrol through chiral ligand design, critical for maintaining the compound’s bioactivity

Notably, nickel-catalyzed reductive etherification has emerged as a solvent-free alternative, utilizing molecular hydrogen for in situ reduction of ketone intermediates during side chain assembly.

Solvent System Optimization in Psoralen Functionalization

Solvent choice profoundly impacts reaction kinetics and product distribution in psoralen functionalization. Comparative studies reveal:

Solvent SystemReaction StageTemperature (°C)Yield (%)
Acetone/K₂CO₃Williamson Etherification5624
DMF/Pd(OAc)₂-CuICatalytic Coupling8076
Polyphosphoric AcidCyclization12043
CH₂Cl₂/NaOMeDeprotection2598

Polar aprotic solvents like dimethylformamide enhance nucleophilic displacement rates during etherification but require stringent drying to prevent hydrolysis. Mixed aqueous-organic systems (e.g., methanol/water 4:1) improve solubility of hydroxy-containing intermediates during deprotection steps, facilitating 98% yield in tert-butyldimethylsilyl group removal. Recent work demonstrates that switchable solvents—such as dimethyl sulfoxide/ionic liquid mixtures—enable temperature-dependent phase separation, simplifying product isolation while maintaining reaction efficiency.

Regioselectivity Challenges in Hydroxy-Alkoxy Substitution

Achieving precise substitution at the C8 position of psoralen demands careful control of electronic and steric factors. The inherent reactivity of the 5,7-dihydroxycoumarin precursor often leads to competing etherification at both positions, with typical C5:C8 selectivity ratios of 3:1 in non-directed reactions. Strategies to enhance regioselectivity include:

  • Protecting group engineering: Temporary silyl protection of the C5 hydroxy group with tert-butyldimethylsilyl chloride shifts reactivity toward C8, achieving >95% regioselectivity in model systems.
  • Metal-directed coordination: Aluminum trichloride coordinates preferentially with the C5 hydroxy group, leaving C8 as the nucleophilic site for alkoxy introduction.
  • Steric bulk modulation: Employing hindered bases like 1,8-diazabicycloundec-7-ene (DBU) during etherification suppresses attack at sterically crowded positions.

Density functional theory calculations reveal that transition-state stabilization through hydrogen bonding with protic solvents (e.g., tert-butanol) lowers activation energy for C8 substitution by 12.7 kJ/mol compared to C5. These insights guide the design of directed substitution protocols that achieve >90% regiochemical purity in final products.

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen represents a specialized furocoumarin derivative characterized by a complex ethoxy-hydroxyl-methyl substituted butyloxy side chain at position 8 of the psoralen core structure [1] [2]. This compound belongs to the class of linear furocoumarins, featuring the characteristic tricyclic framework consisting of a furan ring fused to a coumarin moiety [3]. The molecular formula C18H20O6 and molecular weight of 332.35 Da distinguish this derivative from simpler psoralen analogs through its extended alkoxy substitution pattern [4].

The structure-activity relationship of this compound is fundamentally governed by the interplay between its planar aromatic core and the flexible ethoxy-containing side chain [8]. The psoralen nucleus provides the essential intercalation framework, while the 8-position substituent significantly modulates both binding affinity and photochemical reactivity [10] [11]. Computational molecular modeling studies have demonstrated that the ethoxy-hydroxy-methyl branched structure creates unique steric and electronic environments that influence interaction with deoxyribonucleic acid bases [25].

Electroanalytical investigations have revealed that the compound exhibits oxidation behavior characteristic of furocoumarins, with the highest occupied molecular orbital primarily localized around the furan ring system [40]. The lowest unoccupied molecular orbital distribution concentrates around the pyrone moiety, creating an electronic asymmetry that facilitates directional intercalation [40]. This electronic configuration is crucial for the compound's photochemical activation and subsequent covalent adduct formation with thymine and cytosine bases [12].

Role of Ethoxy Group Positioning in Deoxyribonucleic Acid Intercalation Efficiency

Ethoxy Group Positioning Effects

The ethoxy group positioning within the 3-ethoxy-2-hydroxy-3-methylbutyloxy substituent at position 8 creates a distinctive binding profile compared to conventional methoxy-substituted psoralens [22]. Molecular mechanics calculations indicate that the ethoxy group adopts preferential conformations that orient toward the major groove of deoxyribonucleic acid, influencing the overall intercalation geometry [8]. The electron-donating properties of the ethoxy substituent enhance the electron density distribution across the psoralen core, affecting both ground-state binding affinity and excited-state reactivity [23].

Spectrofluorometric binding studies have demonstrated that ethoxy-containing psoralen derivatives exhibit altered dissociation constants compared to their methoxy counterparts [39]. The binding constant for 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen shows enhanced affinity relative to unsubstituted psoralen, with values indicating stronger intercalative interactions [26]. The ethoxy group's extended alkyl chain provides additional van der Waals contacts with the deoxyribonucleic acid backbone, contributing to stabilization of the intercalation complex [25].

Parameter8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen8-MethoxypsoralenPsoralen
Molecular Weight (Da)332.35216.19186.16
Intercalation Constant (M⁻¹)Enhanced*1.1 × 10⁶0.8 × 10⁶
Furan Side SelectivityHigh98%75%

*Specific values require further experimental determination

The positioning of the ethoxy group within the branched side chain creates a unique microenvironment that influences hydrogen bonding patterns with deoxyribonucleic acid bases [24]. Quantum chemical calculations suggest that the ethoxy oxygen can participate in secondary interactions with nucleotide phosphate groups, enhancing the overall binding stability [42]. This positioning effect is particularly pronounced in alternating adenine-thymine sequences, where the ethoxy group can access favorable binding pockets within the major groove [13].

Impact of Methyl Branching on Photochemical Reactivity

The methyl branching at the 3-position of the butyloxy side chain significantly influences the photochemical reactivity profile of 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen [18]. This structural feature creates steric constraints that favor furan-side photoaddition over pyrone-side reactions, similar to the behavior observed in 4,5',8-trimethylpsoralen derivatives [15] [19]. The branched methyl group effectively shields the pyrone double bond, directing photochemical reactivity predominantly toward the furan 4',5'-position [31].

Time-resolved spectroscopic studies indicate that the methyl branching affects the excited-state dynamics of the psoralen chromophore [12]. The branched structure influences the local environment around the reactive double bonds, altering the quantum yield for photoadduct formation [32]. Specifically, the methyl substituent enhances the efficiency of triplet state formation while reducing competitive photodegradation pathways [33].

The photochemical mechanism proceeds through initial intercalation followed by ultraviolet-A activation, leading to formation of covalent monoadducts with thymine bases [26]. The branched methyl structure promotes formation of furan-side monoadducts with quantum yields significantly higher than unbranched analogs [31]. This selectivity is attributed to the steric influence of the methyl group, which positions the molecule favorably for [2+2] cycloaddition at the furan 4',5'-double bond [10].

Photochemical ParameterValueReference Compound
Quantum Yield (Furan Side)0.012-0.024*8-Methoxypsoralen: 0.0065
Triplet State Lifetime1-10 μs4'-Aminomethyl-4,5',8-trimethylpsoralen
Crosslink Formation RateReducedStandard psoralens

*Estimated based on structural analogy

The methyl branching also influences the thermodynamic stability of the resulting deoxyribonucleic acid adducts [27]. Infrared multiphoton dissociation studies suggest that branched psoralen adducts exhibit enhanced resistance to thermal reversal compared to linear alkoxy derivatives [27]. This stability enhancement is attributed to additional van der Waals contacts between the branched methyl group and the deoxyribonucleic acid minor groove [29].

Comparative Analysis with Trimethylpsoralen Derivatives

Structural and Functional Comparisons

The comparative analysis of 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen with 4,5',8-trimethylpsoralen derivatives reveals significant differences in both structural characteristics and biological activity profiles [15] [21]. While trimethylpsoralen derivatives feature three discrete methyl substituents at positions 4, 5', and 8, the ethoxy-hydroxy-methylbutyloxy compound presents a single, complex substituent exclusively at position 8 [17] [19]. This structural divergence results in distinct intercalation geometries and photochemical behaviors [16].

Binding affinity studies demonstrate that 4,5',8-trimethylpsoralen exhibits stronger deoxyribonucleic acid binding compared to 8-methoxypsoralen, with dissociation constants indicating enhanced intercalative interactions [26] [27]. The trimethyl substitution pattern creates multiple hydrophobic contacts that stabilize the intercalation complex [20]. In contrast, 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen achieves comparable binding affinity through a different mechanism involving the extended ethoxy-containing side chain [22].

Comparative Parameter8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen4,5',8-Trimethylpsoralen
Substitution PatternSingle complex 8-positionMultiple methyl groups
Molecular FlexibilityHigh (flexible side chain)Low (rigid methyls)
Photochemical EfficiencyModerateHigh
Crosslinking CapabilityLimitedExtensive
Sequence Selectivity5'-TA preferenceAlternating AT sequences

The photochemical reactivity profiles show marked differences between these compound classes [15] [18]. Trimethylpsoralen derivatives demonstrate rapid photochemical kinetics with high quantum yields for both monoadduct and crosslink formation [18] [19]. The 4-methyl substituent in trimethylpsoralen creates steric interference that strongly favors furan-side addition, achieving approximately 98% selectivity [10]. In comparison, the ethoxy-hydroxy-methylbutyloxy derivative shows more moderate reactivity with reduced crosslinking efficiency [31].

Sequence specificity studies reveal that trimethylpsoralen derivatives preferentially target alternating adenine-thymine sequences and show enhanced binding at 5'-TA sites over 5'-AT sites [13]. The 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen compound exhibits similar sequence preferences but with altered binding stoichiometries due to the bulky 8-position substituent [27]. The extended side chain creates additional steric constraints that influence recognition of specific sequence contexts [25].

The cytotoxic potency comparison shows that trimethylpsoralen derivatives generally exhibit higher antiproliferative activity than single-substituted analogs [15]. IC50 values for 4,5',8-trimethylpsoralen range from 0.13 to 0.05 micromolar depending on the cellular system, while ethoxy-substituted derivatives typically show reduced potency [15] [37]. This difference correlates with the enhanced deoxyribonucleic acid crosslinking capability of the trimethyl compounds, which more effectively disrupts cellular replication processes [30].

Crosslinking Dynamics Under UV-A Irradiation

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen exhibits complex molecular mechanisms when interacting with DNA under UV-A irradiation. The compound follows the characteristic two-photon mechanism of psoralen derivatives, where the initial intercalation between DNA base pairs is followed by sequential photochemical reactions [1] [2].

The crosslinking process begins with the intercalation of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen into the DNA double helix, preferentially at 5'-thymine-adenine (TpA) dinucleotide sites [3] [4]. Upon absorption of the first UV-A photon (320-400 nanometers), the compound forms a furan-side monoadduct through cyclobutane ring formation between the psoralen 4',5'-double bond and the 5,6-double bond of thymine [3] [4]. This monoadduct represents a critical intermediate in the crosslinking pathway.

The absorption of a second UV-A photon by the furan-side monoadduct initiates the formation of interstrand crosslinks through reaction with a flanking thymine on the complementary DNA strand [3] [4]. This sequential mechanism results in the formation of thymine-psoralen-thymine crosslinks that covalently bridge both DNA strands, creating highly cytotoxic lesions that block DNA replication and transcription [2] [5].

Psoralen TypeUV-A Activation (nm)DNA Binding PreferenceCrosslink Formation RateDissociation Constant (Kd)
8-Methoxypsoralen320-4005'-TpA dinucleotidesHigh (2x vs 5-MOP)1.1 × 10⁻³ M
5-Methoxypsoralen320-4005'-TpA dinucleotidesLower than 8-MOPHigher than 8-MOP
4-Aminomethyl-4,5,8-trimethylpsoralen320-4005'-TpA dinucleotidesHigh efficiency4.4 × 10⁻⁴ M
Trioxsalen320-400Thymine basesEfficientNot specified

Research demonstrates that psoralen derivatives exhibit significant variation in their crosslinking efficiency [6] [7]. The rate of crosslinking formation depends on several factors including the specific psoralen structure, UV-A dose, and DNA sequence context [8] [9]. Studies using 8-methoxypsoralen as a model compound show that crosslink formation rates are approximately twice those of 5-methoxypsoralen under identical conditions [6].

The quantum yield for psoralen photoadduct formation ranges from 0.11 to 0.12, proceeding through the triplet excited state [10] [9]. This relatively low quantum yield necessitates significant photon exposure for efficient crosslinking, with optimal crosslink density occurring at approximately 10 crosslinks per kilobase of DNA [11].

Hairpin Crosslink Formation in Condensed DNA Structures

The formation of hairpin crosslinks in condensed DNA structures represents a unique aspect of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen DNA interactions. Single-stranded DNA molecules containing hairpin structures show preferential crosslinking patterns that differ significantly from those observed in linear double-stranded DNA [12] [13].

In single-stranded bacteriophage DNA, hairpin crosslinks form preferentially at low temperatures (15°C) and low ionic strength conditions (20 millimolar sodium chloride) [12]. As ionic strength increases, the number of hairpin structures per DNA molecule increases correspondingly, leading to enhanced crosslinking efficiency [12]. This ionic strength dependence suggests that electrostatic interactions play a crucial role in stabilizing hairpin structures and facilitating psoralen intercalation.

The structural consequences of hairpin crosslink formation include significant local DNA distortions [3]. The DNA helix undergoes unwinding of approximately 28 degrees at the crosslink site, with local structural perturbations extending up to three base pairs from the crosslink position [3]. Beyond this region, the DNA structure returns to normal B-form geometry.

DNA StructureCrosslink OccurrenceUV-A Dose EffectStructural Impact
Single-stranded hairpinsPreferential at 15°C, 20 mM NaClSingle photon: monoadductHelix unwinding 28°
Looped hairpinsIncreased with ionic strengthSecond photon: interstrand crosslinkLocal distortion within 3 bp
Nucleosomal linker DNAPreferential crosslinkingDose-dependent formationLengthening by ~1 bp per psoralen
Chromatin condensed regionsEnhanced crosslinkingCrosslink density ~10/kb optimalKink/bend at crosslink site

Chromatin structure significantly influences psoralen crosslinking patterns [1]. In nucleosomal DNA, crosslinks occur preferentially in the linker regions between nucleosomes rather than within the nucleosome core [1]. This preference arises from the increased accessibility of DNA in linker regions compared to the tightly wrapped nucleosomal DNA.

The formation of hairpin crosslinks in condensed DNA structures can be analyzed through exonuclease digestion methods [1]. These techniques reveal that crosslinks create specific stop sites for exonuclease activity, allowing precise mapping of crosslink positions within complex DNA structures.

Adenine-Specific Binding Affinity Profiling

The binding affinity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen to adenine-containing DNA sequences shows distinct patterns that reflect the underlying molecular recognition mechanisms. While psoralens primarily form covalent bonds with thymine bases, the presence of adenine in adjacent positions significantly influences binding affinity and crosslinking efficiency [8] [9].

The 5'-TpA dinucleotide sequence represents the most favored binding site for psoralen derivatives [8] [9]. This preference arises from optimal geometric positioning of the psoralen molecule within the DNA major groove, facilitating intercalation and subsequent photochemical reaction. The thermodynamic stability of psoralen-DNA complexes at TpA sites shows a free energy of binding of -6.5 ± 0.3 kilojoules per mole per base pair [14].

In contrast, 5'-ApT dinucleotides show significantly reduced binding affinity compared to TpA sequences [8]. This sequence-dependent binding preference reflects the asymmetric nature of psoralen-DNA interactions and the importance of proper molecular positioning for efficient photochemical reactions.

Binding SiteBinding PreferenceThermodynamic DataQuantum Yield
5'-TpA dinucleotideStrongly preferredΔG° = -6.5 ± 0.3 kJ/mol·bp0.11-0.12 (triplet state)
5'-ApT dinucleotideLess preferred than TpAHigher energy barrierLower than TpA
Adjacent thyminesEnhanced reactivityFavorable van der WaalsOptimal for photocycloaddition
GC environmentCold sites (unreactive)Unfavorable bindingNear zero

Alternating adenine-thymine sequences, particularly (AT)n repeats, constitute "hot spots" for psoralen photoaddition [8]. These sequences provide multiple favorable binding sites in close proximity, leading to enhanced crosslinking efficiency. The cooperative binding effects in these regions result in significantly higher crosslink densities compared to mixed-sequence DNA.

Guanine-cytosine rich environments represent "cold sites" where psoralen binding is severely restricted [8]. The different groove geometry and hydrogen bonding patterns in GC-rich regions prevent efficient psoralen intercalation, resulting in minimal photoadduct formation even under high UV-A doses.

The binding affinity measurements using spectroscopic techniques reveal that psoralen intercalation occurs through a two-step mechanism [15] [16]. Initial non-covalent intercalation is followed by covalent bond formation upon UV-A activation. The dissociation constants for various psoralen derivatives range from 4.4 × 10⁻⁴ M to 1.1 × 10⁻³ M, depending on the specific chemical structure and DNA sequence context [15] [17].

Recent advances in single-molecule techniques have enabled direct observation of psoralen-DNA interactions at the molecular level [18] [19]. These studies confirm that psoralen binding exhibits strong sequence selectivity, with preferential binding to adenine-thymine rich regions and avoidance of guanine-cytosine rich sequences.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

332.12598835 g/mol

Monoisotopic Mass

332.12598835 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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